molecular formula C20H28Cl4Ru2 B126355 Dichloro(p-cymene)ruthenium(II) dimer CAS No. 52462-29-0

Dichloro(p-cymene)ruthenium(II) dimer

Cat. No. B126355
CAS RN: 52462-29-0
M. Wt: 612.4 g/mol
InChI Key: LAXRNWSASWOFOT-UHFFFAOYSA-J
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Description

“Dichloro(p-cymene)ruthenium(II) dimer” is a saturated 18-electron complex used as a starting material for the synthesis of organometallic complexes . It is a red-coloured, diamagnetic solid that is a reagent in organometallic chemistry and homogeneous catalysis .


Synthesis Analysis

The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The results show the complex is in the triclinic system with a space group of Fdd2 .


Chemical Reactions Analysis

The dimer reacts with Lewis bases to give monometallic adducts . More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The complex is a red solid with a melting point of 247 to 250 °C (decomposes) . It is slightly soluble in water, with hydrolysis .

Scientific Research Applications

Polyimide Synthesis

Dichloro(p-cymene)ruthenium(II) has been used in the synthesis of novel polyimides. A specific derivative was prepared and utilized as a monomer to create polyimides with various dianhydrides. These polyimides, noted for their inherent viscosities and solubility in polar aprotic solvents, were formed via a straightforward process, avoiding complex steps (Seçkin et al., 2003).

Development of Amphiphilic Organometallic Compounds

The compound has been instrumental in forming amphiphilic organoruthenium oxomolybdenum and oxovanadium clusters. These complexes exhibit unique framework geometries and are accessible through reactions with sodium molybdate or sodium vanadate in aqueous solutions (Süss-Fink et al., 1997, 1998), (Suss-Fink et al., 1998).

Amino Acid Complex Formation

It has been utilized in creating complexes with sulfur-containing amino acids. Research indicates that such complexes selectively take S absolute configuration around the Ru(II) center, with significant variation in the activation parameters and reaction mechanisms depending on the amino acid involved (Aizawa et al., 2019).

Solar Cell Applications

In solar cell technology, a variant of dichloro(p-cymene)ruthenium(II) dimer, when synthesized with specific ligands, has demonstrated effectiveness as a charge-transfer photosensitizer in dye-sensitized solar cells. These complexes have yielded significant efficiency under specific conditions (Şahi̇n et al., 2008), (Nazeeruddin et al., 2004).

Catalytic Dehydrosilylation

This compound has been identified as highly effective in catalyzing dehydrosilylation of carboxylic acids and alcohols. It showed excellent yields and high turnover numbers under solvent-free conditions. This process involves the activation of a silane to form a hydride intermediate, followed by nucleophilic attack to produce the silylated product (Ojima et al., 2009).

Cytotoxicity Studies

Research has also explored the cytotoxic potencies of various dimeric metal species, including ruthenium(II) complexes like dichloro(p-cymene)ruthenium(II). This study aims to understand the changes in biological properties, particularly cytotoxicity in cancer cells, when using these compounds (Geisler et al., 2022).

Ruthenium-Based Catalysts

This compound has also been studied as a catalyst for the hydrosilylation of methylvinyldimethoxysilane with methyldimethoxysilane. The research included assessing the steric and electronic factors affecting the catalyst's reactivity (Tuttle et al., 2009).

Other Applications

The versatility of dichloro(p-cymene)ruthenium(II) extends to synthesizing various organometallic compounds with potential applications in cancer therapy, catalysis, and material science. This includes synthesizing water-soluble arene-ruthenium(II) complexes for catalytic applications in aqueous media (Lastra-Barreira et al., 2009) and the development of novel copolymers with potential catalytic properties (Özdemir et al., 2002).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection when handling the compound. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool and well-ventilated place. Keep container tightly closed .

Future Directions

The commercially available dimer complex catalyzes the dimerization of aromatic alkynes in acetic acid at room temperature . It is also used to prepare catalysts used in borrowing hydrogen catalysis . More details about the future directions can be found in the relevant papers .

properties

IUPAC Name

dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXRNWSASWOFOT-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.Cl[Ru]Cl.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl4Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(p-cymene)ruthenium(II) dimer

CAS RN

52462-29-0
Record name Bis(dichloro(η6-p-cymene)ruthenium)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrachlorobis(4-cymene)diruthenium(II)
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Record name Ruthenium, di-.mu.-chlorodichlorobis[(1,2,3,4,5,6-.eta.)-1-methyl-4-(1-methylethyl)benzene]di
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Record name Dichloro(p-cymene)ruthenium(II) dimer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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